1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide
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Overview
Description
1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide typically involves the reaction of 2,4,6-tris(dimethylamino)-1,3,5-triazine with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. Major products formed from these reactions include various substituted triazines and their derivatives .
Scientific Research Applications
1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
1-(4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)hydrazinecarboxamide can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine derivative with significant biological activities.
Properties
IUPAC Name |
1-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N8O/c1-14(2)6-11-7(15(3)4)13-8(12-6)16(10)5(9)17/h10H2,1-4H3,(H2,9,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBNWZGJCHJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C(=O)N)N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364100 |
Source
|
Record name | 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696626-24-1 |
Source
|
Record name | 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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